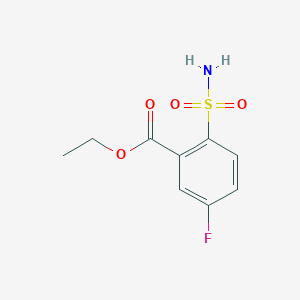

Ethyl 5-fluoro-2-sulfamoylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-fluoro-2-sulfamoylbenzoate is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.24 g/mol . This compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and an ethyl ester group attached to a benzoate ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 5-fluoro-2-sulfamoylbenzoate typically involves the reaction of 5-fluoro-2-sulfamoylbenzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity, such as using higher temperatures, longer reaction times, and specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Ethyl 5-fluoro-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acids or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

Ethyl 5-fluoro-2-sulfamoylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-sulfamoylbenzoate involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits ribonucleotide reductase by binding to its active site, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA replication and repair in cancer cells . The sulfamoyl group plays a crucial role in binding to the enzyme’s active site, enhancing the compound’s inhibitory effect.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-sulfamoylbenzoate can be compared with other sulfamoylbenzoate derivatives, such as:

- 4-chloro-3-sulfamoylbenzoic acid

- 2-chloro-4-fluoro-5-sulfamoylbenzoic acid

- 2,3-dimethoxy-5-sulfamoylbenzoic acid

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. For example, the presence of electron-withdrawing groups like fluorine and chlorine can enhance binding affinity to target enzymes, making them more effective inhibitors .

Biological Activity

Ethyl 5-fluoro-2-sulfamoylbenzoate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. It features a benzoate structure modified by a sulfonamide group and a fluorine atom, which may enhance its biological activity and solubility. This article provides an in-depth review of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C9H10FNO4S

- Molecular Weight : Approximately 247.24 g/mol

- Structural Features :

- Sulfonamide group, known for antibacterial properties.

- Fluorine atom enhancing lipophilicity and membrane permeability.

This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, potentially leading to the inhibition of their function. Notably, it has been studied for its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells, thereby showcasing its potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound may serve as an anticancer agent by inhibiting ribonucleotide reductase. This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, essential for DNA replication and repair in cancer cells. Preliminary studies suggest that related compounds have shown efficacy against various cancer cell lines .

Antibacterial Properties

Compounds containing sulfonamide groups are recognized for their antibacterial properties. This compound may exhibit similar activities due to its structural characteristics. Its fluorine atom can enhance interactions with bacterial enzymes, potentially inhibiting dihydropteroate synthase, which is critical for bacterial folate synthesis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Study on Anticancer Effects

A study investigating the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The compound was found to induce apoptosis in treated cells, suggesting a mechanism involving the disruption of DNA synthesis pathways.

Study on Antibacterial Activity

In vitro assays showed that this compound exhibited activity against several Gram-positive and Gram-negative bacterial strains. The compound's efficacy was comparable to standard antibiotics, indicating its potential as a new antibacterial agent.

Properties

CAS No. |

1710833-62-7 |

|---|---|

Molecular Formula |

C9H10FNO4S |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 5-fluoro-2-sulfamoylbenzoate |

InChI |

InChI=1S/C9H10FNO4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |

InChI Key |

FGKWKOQYYXEFCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.